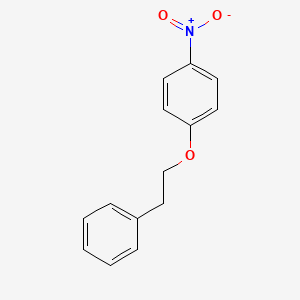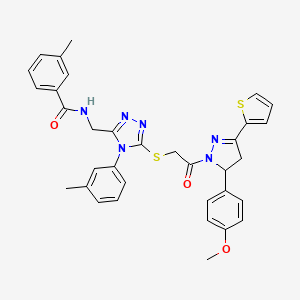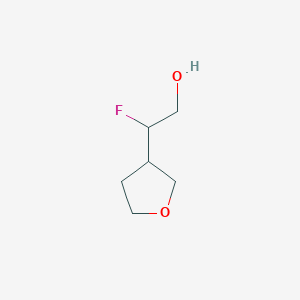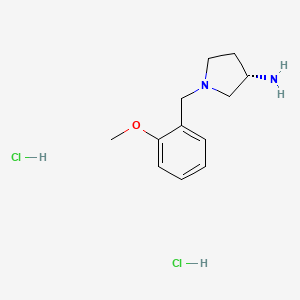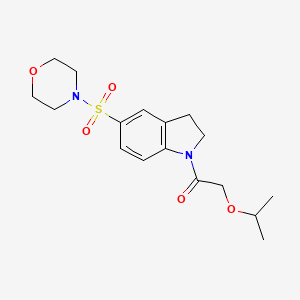
2-Isopropoxy-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for 2-Isopropoxy-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone were not found, indolin-2-one derivatives have been synthesized in the past for various research purposes . For instance, indolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole moiety were synthesized as potential acetylcholine esterase (AChE) inhibitors .Molecular Structure Analysis
The molecular structure of this compound is based on the indolin-2-one core, which is a type of indole derivative. Indole derivatives are aromatic compounds that contain a benzopyrrole nucleus .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Design and Synthesis : Studies include the synthesis of novel series of thiophene derivatives using 1-(4-morpholinophenyl)ethanone and exploring the potential anti-inflammatory activity. This research offers valuable insights into the molecular modeling and parameters of the synthesized compounds (Helal et al., 2015).
Chemical Reactions and Transformations
- Bischler-Napieralski Reaction : Research on the treatment of 1-naphthylformamides with POCl₃ shows the formation of 7-5 ring systems, providing insights into unusual chemical reactions and the formation of unique chemical structures (Ishikawa et al., 2000).
- Crystallization-Induced Diastereoselective Transformation : The efficient stereoselective synthesis of Aprepitant, an NK(1) receptor antagonist, involves a novel crystallization-induced transformation, showcasing an innovative approach in pharmaceutical chemistry (Brands et al., 2003).
Synthesis of Heterocyclic Compounds
- Synthesis of Isoquinoline Derivatives : Studies demonstrate the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles, highlighting methods to prepare complex heterocyclic compounds for potential pharmaceutical applications (Kobayashi et al., 2015).
Pharmaceutical and Medicinal Chemistry
- Synthesis of Bioactive Compounds : Research into the synthesis of N-aryl-isoindolinones from 2-alkylbenzamides via transition metal-free oxidative coupling explores new methods for preparing biologically important compounds (Verma et al., 2015).
- Molecular Docking and Antibacterial Activity : The synthesis and molecular docking study of novel pyrazole derivatives, including their antibacterial activity against various bacteria, demonstrates the intersection of computational chemistry and microbiology (Khumar et al., 2018).
Environmental and Green Chemistry
- Eco-Benign Synthesis Methods : A study on the efficient, environmentally friendly synthesis of 3-heterocyclic-substituted isoindolinones highlights advancements in green chemistry (Shen et al., 2013).
Biochemical Research
- Spectroscopic Probes for Zn2+-Protein Interactions : Research on indo-1 and quin-2 as spectroscopic probes for Zn²⁺-protein interactions contributes to our understanding of biochemical interactions and molecular biology (Jefferson et al., 1990).
Enantioselective Synthesis
- Synthesis of Chiral Morpholinones : A study describes the chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones, essential for organic synthesis and medicinal chemistry (He et al., 2021).
Direcciones Futuras
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, 2-Isopropoxy-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone, as an indole derivative, may also hold potential for future research and development in various fields of study.
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
1-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)-2-propan-2-yloxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-13(2)24-12-17(20)19-6-5-14-11-15(3-4-16(14)19)25(21,22)18-7-9-23-10-8-18/h3-4,11,13H,5-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLXPBYEOODZID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-4-(Dimethylamino)-N-[1-(1-methylpyrazol-3-yl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2529478.png)
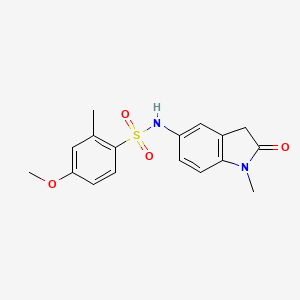
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(1-phenylethylamino)purine-2,6-dione](/img/structure/B2529480.png)


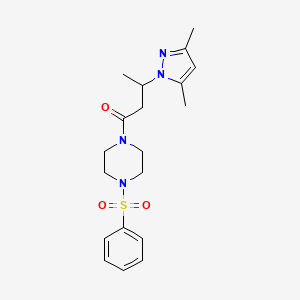
![3-(3,4-Dimethylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2529484.png)
